Product packaging for 2-Amino-4-methylbenzoic acid hydrochloride(Cat. No.:)

2-Amino-4-methylbenzoic acid hydrochloride

Cat. No.: B13236706
M. Wt: 187.62 g/mol
InChI Key: DANCXVREQUBOHZ-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Aromatic Amines Research

2-Amino-4-methylbenzoic acid hydrochloride belongs to two significant classes of organic compounds: benzoic acid derivatives and aromatic amines. Benzoic acid and its derivatives are characterized by a benzene (B151609) ring attached to a carboxyl group and are widely utilized as precursors in the synthesis of a vast array of organic molecules. ontosight.aiontosight.ai They are fundamental scaffolds in the development of pharmaceuticals, dyes, and polymers. ontosight.aiguidechem.com The reactivity of both the carboxylic acid group and the aromatic ring allows for diverse chemical modifications.

Aromatic amines, which feature an amino group attached to an aromatic ring, are also crucial intermediates in chemical synthesis. byjus.com The amino group significantly influences the reactivity of the aromatic ring and serves as a key functional group for building larger molecular architectures, particularly in the pharmaceutical and dye industries. guidechem.combyjus.com 2-Amino-4-methylbenzoic acid, the parent compound of the hydrochloride salt, combines the functionalities of both these classes, making it a versatile bifunctional molecule. cymitquimica.com Its structure, featuring amino and carboxyl groups on a methyl-substituted benzene ring, allows it to be a building block for various complex chemical structures. guidechem.comcymitquimica.com

Significance of Hydrochloride Salts in Enhancing Reactivity and Solubility for Synthetic Applications

The conversion of amines into their hydrochloride salts is a common and highly effective strategy in synthetic chemistry to modify the physicochemical properties of the compound. stackexchange.com One of the primary benefits is the significant enhancement of water solubility. stackexchange.comacs.org While the free base form of an amine may be nonpolar and poorly soluble in aqueous media, the hydrochloride salt is ionic, which generally increases its solubility in water and other polar solvents. stackexchange.comnih.gov This property is particularly desirable for substances used in medications or for reactions conducted in aqueous solutions. stackexchange.com

Furthermore, forming a hydrochloride salt often aids in the purification process. Many amines in their free base form are oils or amorphous solids, which can be difficult to purify. stackexchange.com Reacting them with hydrochloric acid frequently produces a crystalline solid that is more amenable to purification techniques like recrystallization. stackexchange.com These crystalline salts often exhibit greater stability and longer shelf-lives compared to their free base counterparts. stackexchange.com In synthetic applications, the hydrochloride salt can protect the amine group during certain reactions or can be used to control the pH of a reaction mixture. The use of the hydrochloride form is a standard practice for isolating and purifying intermediates during multi-step syntheses. taylorfrancis.com

Historical Development and Emerging Research Trajectories

While the specific historical timeline for the first synthesis of this compound is not extensively documented in seminal publications, the development of related aminobenzoic acids is linked to the growth of the synthetic dye and pharmaceutical industries in the late 19th and early 20th centuries. Compounds like para-aminobenzoic acid (PABA) and its derivatives became foundational for creating azo dyes and early anesthetics like procaine, which was first synthesized in 1905. nih.govwikipedia.org The synthesis of various aminobenzoic acid isomers and their derivatives, including methylated versions, naturally followed as chemists explored new structures for novel properties.

Emerging research continues to utilize aminobenzoic acid scaffolds for advanced applications. Current research trajectories focus on synthesizing novel derivatives for potential use in medicinal chemistry, where they may serve as key intermediates for developing new therapeutic agents. ontosight.aibiosynth.comchemicalbook.com For example, aminobenzoic acids are used as starting materials for synthesizing compounds with potential antitumour activity and as building blocks for inhibitors of specific enzymes. nih.govchemicalbook.com The design and synthesis of new aminobenzoic acid derivatives are often achieved by reacting the parent compound with various reagents, including hydrochloric acid, to facilitate subsequent reactions or purification steps. nih.govmdpi.com

Overview of Research Domains and Disciplinary Intersections

The utility of this compound and its parent compound spans several research domains, highlighting its interdisciplinary significance.

Pharmaceutical and Medicinal Chemistry : This is a primary area of application, where the compound serves as an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.comcymitquimica.com Its structure is a valuable scaffold for creating molecules with potential biological activities, including antioxidant and anti-inflammatory properties. ontosight.aiguidechem.com

Dye and Pigment Industry : Aromatic amines and their derivatives are foundational to the synthesis of a wide range of dyes and pigments. guidechem.comcymitquimica.com The amino group is key to forming azo compounds, which are a large class of colorful substances.

Organic Synthesis and Chemical Biology : In fundamental organic synthesis, this compound is used as a versatile building block. cymitquimica.com It provides a scaffold that can be readily modified at the amino group, the carboxylic acid group, or the aromatic ring to produce a variety of target molecules for chemical biology research. cymitquimica.combiosynth.com

Materials Science : Derivatives of benzoic acid are used in the development of new polymers and materials. The bifunctional nature of 2-Amino-4-methylbenzoic acid allows it to be incorporated into polymer chains or to serve as a precursor for more complex monomers.

The table below summarizes the key chemical properties of the parent compound, 2-Amino-4-methylbenzoic acid.

Table of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B13236706 2-Amino-4-methylbenzoic acid hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-amino-4-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

DANCXVREQUBOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 2 Amino 4 Methylbenzoic Acid Hydrochloride

Established Synthetic Routes to 2-Amino-4-methylbenzoic Acid Precursors

The creation of the core molecule, 2-Amino-4-methylbenzoic acid, can be approached through several established chemical pathways. These routes typically involve the strategic introduction of the amino and methyl groups onto a benzoic acid scaffold.

Nitration and Reduction Strategies for Aromatic Carboxylic Acids

A prevalent and traditional method for synthesizing aminobenzoic acids involves the nitration of an appropriate aromatic carboxylic acid precursor, followed by the reduction of the nitro group.

The synthesis of 2-Amino-4-methylbenzoic acid often begins with 4-methylbenzoic acid (p-toluic acid). This starting material undergoes electrophilic aromatic substitution, specifically nitration, using a nitrating mixture, which is typically composed of concentrated nitric acid and concentrated sulfuric acid. quora.comrsc.orgtruman.edu The methyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In 4-methylbenzoic acid, these directing effects guide the incoming nitro group primarily to the 2-position (ortho to the methyl group and meta to the carboxylic acid), yielding 4-methyl-2-nitrobenzoic acid. The temperature of the reaction must be carefully controlled, often kept below 5-10°C, to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. truman.edu

Following the successful nitration, the intermediate 4-methyl-2-nitrobenzoic acid is converted to the desired amino compound through a reduction reaction. A common and effective method for this transformation is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like dilute hydrochloric acid. google.com This method is known for its high yield and clean conversion. google.com Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.

Table 1: Key Reactions in Nitration and Reduction Strategy

Step Reactant Reagents Product Key Conditions
Nitration 4-Methylbenzoic acid Conc. HNO₃, Conc. H₂SO₄ 4-Methyl-2-nitrobenzoic acid Low temperature (e.g., <10°C)
Reduction 4-Methyl-2-nitrobenzoic acid H₂, Pd/C catalyst, HCl 2-Amino-4-methylbenzoic acid Pressure (0.5–3.5 MPa), Temp (10–60°C) google.com

Amination and Methylation Pathways to Substituted Benzoic Acids

Modern synthetic chemistry offers alternative pathways that involve forming the C-N bond directly on a pre-functionalized benzoic acid derivative. These methods can provide greater flexibility and may avoid the use of harsh nitrating conditions.

One such advanced approach is the Buchwald-Hartwig cross-coupling reaction. nih.gov This palladium-catalyzed reaction can be used to couple a halogenated benzoic acid ester, such as methyl 4-bromo-2-methylbenzoate, with an amine source. nih.gov Following the successful amination, a hydrolysis step is performed to convert the ester back into the carboxylic acid, yielding the final product. nih.gov

Another contemporary strategy is the direct C-H amination of benzoic acids. nih.govnih.gov Recent developments have utilized iridium-catalyzed reactions for the ortho-selective amination of complex benzoic acid derivatives. nih.gov This method demonstrates high selectivity and tolerance for a wide array of functional groups, making it a powerful tool for late-stage functionalization in drug discovery. nih.govnih.gov While these methods are powerful, their application to the specific synthesis of 2-Amino-4-methylbenzoic acid would depend on the availability and cost of the appropriate starting materials.

Formation of the Hydrochloride Salt: Acidification Protocols

Once the 2-Amino-4-methylbenzoic acid precursor has been synthesized and purified, it is converted into its hydrochloride salt. This is a crucial step, as salt formation can significantly enhance properties like solubility and stability. nih.govnih.gov The process involves the protonation of the basic amino group by hydrochloric acid.

Controlled Precipitation and Crystallization Techniques

The standard procedure for forming the hydrochloride salt involves dissolving the free base, 2-Amino-4-methylbenzoic acid, in a suitable organic solvent. google.com Anhydrous hydrochloric acid, either as a gas or as a solution in an anhydrous solvent like diethyl ether or isopropanol, is then added to the solution. nih.govgoogle.com The addition of HCl causes the protonation of the amino group, forming the ammonium (B1175870) chloride salt, which is typically less soluble in the organic solvent and precipitates out of the solution. researchgate.net

To obtain a product with high purity and a well-defined crystalline structure, controlled crystallization is employed. google.com After the initial precipitation, the solid is often isolated by filtration. nih.gov Recrystallization may then be performed by dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. This process allows for the gradual formation of well-ordered crystals, excluding impurities into the mother liquor. ncert.nic.in The final crystalline product is collected by filtration and dried to remove any residual solvent. google.com

Influence of Solvent Systems and Temperature on Salt Formation

The selection of the solvent system is a critical parameter in the acidification and crystallization process. google.com The ideal solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt, thereby maximizing the yield of the precipitated product. google.com The use of aqueous hydrochloric acid is a straightforward option, but it can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com Therefore, anhydrous aprotic solvents are often preferred, especially when an anhydrous salt form is desired. google.com

Temperature plays a significant role in controlling the crystallization process. Initially, a slightly elevated temperature may be used to ensure the complete dissolution of the free base. nih.govresearchgate.net After the addition of hydrochloric acid, the temperature is typically lowered to induce precipitation and maximize the recovery of the salt. researchgate.net The rate of cooling can influence the size and quality of the crystals formed; slow cooling generally favors the formation of larger, more perfect crystals.

Table 2: Factors Influencing Hydrochloride Salt Formation

Parameter Influence Desired Outcome
Solvent Choice Affects solubility of free base and salt, influencing yield and purity. nih.govgoogle.com High solubility for free base, low solubility for HCl salt.
HCl Source Aqueous HCl can reduce yield; anhydrous HCl (gas or solution) is often preferred. google.com Formation of anhydrous salt, high yield.
Temperature Controls dissolution, nucleation, and crystal growth. researchgate.net Complete initial dissolution followed by maximized precipitation upon cooling.
Cooling Rate Affects crystal size and purity. Slow cooling for larger, purer crystals.

Advanced Synthetic Techniques and Scalability Studies

For the industrial production of 2-Amino-4-methylbenzoic acid hydrochloride, both the synthesis of the precursor and the salt formation step must be scalable, efficient, and cost-effective. Process development studies focus on optimizing reaction conditions to improve yield, minimize waste, and ensure operational simplicity. acs.org

Scalable processes often favor "telescoped" or one-pot reactions where intermediates are not isolated, reducing processing time and solvent usage. acs.org For the salt formation step, the use of gaseous hydrogen chloride on a large scale can present challenges due to high equipment costs and safety risks associated with gas handling. google.com Therefore, alternative methods, such as using stable solutions of HCl in organic solvents or in situ generation of HCl, are often explored for large-scale manufacturing. google.com

The development of a scalable process involves a thorough investigation of all reaction parameters, including reagent stoichiometry, reaction time, temperature, and purification methods. acs.org Crystallization is a key final step, and its optimization is crucial for isolating the final product with the desired purity and physical properties suitable for further applications. acs.org

Catalytic Hydrogenation Methods for Nitro Group Reduction

Catalytic hydrogenation is a primary method for the reduction of the nitro group in 4-methyl-2-nitrobenzoic acid to form the corresponding amine. This process is favored for its high efficiency and clean reaction profile. The conversion involves the step-by-step addition of hydrogen molecules to the nitro group, proceeding through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding the final aniline (B41778) derivative. researchgate.net

The reaction is typically carried out in a solvent using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). google.comgoogle.com The process involves charging a reactor with the nitrobenzoic acid precursor, a solvent, and the catalyst, followed by pressurizing the vessel with hydrogen gas. google.comgoogle.com

Key reaction parameters that are optimized to ensure high yield and purity include the choice of catalyst, hydrogen pressure, temperature, and solvent. A patent for a similar compound specifies using 5% Pd/C as the catalyst in a dilute hydrochloric acid solvent. google.com The reaction proceeds under hydrogen pressure, which can range from 0.5 to 4 MPa, and at temperatures typically between 20°C and 70°C. google.comgoogle.com

ParameterCondition RangeSource
Catalyst5% Palladium on Carbon (Pd/C) google.comgoogle.com
Hydrogen Pressure0.5 - 4 MPa (approx. 72 - 580 psi) google.comgoogle.com
Temperature10°C - 70°C google.comgoogle.com
SolventDilute Hydrochloric Acid, Water google.comgoogle.com

One-Pot Synthesis Approaches and Tandem Reactions

For the synthesis of this compound, a one-pot approach could involve the catalytic hydrogenation of 4-methyl-2-nitrobenzoic acid directly in a hydrochloric acid solution. google.com In this scenario, the reduction of the nitro group to an amine is immediately followed by the in-situ formation of the hydrochloride salt, streamlining the process into a single synthetic step. This avoids the need to isolate the free amine before converting it to its salt form, thereby enhancing efficiency.

Industrial Production Methodologies and Process Optimization

For industrial-scale production, the catalytic hydrogenation of the corresponding 4-nitrobenzoic acid derivative is the preferred route due to its high yields, cost-effectiveness, and environmental advantages over older methods like iron powder reduction. google.comgoogle.com Process optimization for large-scale manufacturing focuses on maximizing throughput, ensuring product quality, and maintaining safe operating conditions.

Key aspects of industrial optimization include:

Catalyst Efficiency and Recovery : Using a highly active catalyst like 5% Pd/C is crucial. google.com Heterogeneous catalysts are advantageous as they can be easily recovered by filtration after the reaction and reused, which is a significant cost-saving and waste-reduction measure on an industrial scale. google.com

Reaction Conditions : The reaction pressure and temperature are carefully controlled to balance reaction speed with safety and energy consumption. Pressures are typically maintained between 1-4 MPa, and temperatures are kept in the moderate range of 60-70°C. google.comgoogle.com

Purity and Yield : This method consistently produces high-purity 2-Amino-4-methylbenzoic acid, with reported purities exceeding 99% as determined by HPLC, and chemical yields often above 95%. google.comgoogle.com

Solvent Choice : The use of water or dilute aqueous acids as a solvent is preferred for its low cost, low toxicity, and ease of handling. google.com

Industrial Process ParameterOptimized Value/MethodBenefitSource
Starting Material4-Nitrobenzoic acid derivativeDirect precursor to the desired amine google.com
Reaction TypeCatalytic HydrogenationHigh yield, low waste google.com
Catalyst5% Pd/CHigh activity, recyclable google.comgoogle.com
Hydrogen Pressure1 - 4 MPaOptimized for reaction rate and safety google.comgoogle.com
Temperature60 - 70 °CEfficient conversion without degradation google.comgoogle.com
Yield> 95%High process efficiency google.comgoogle.com
Final Purity (by HPLC)> 99%High-quality product google.comgoogle.com

Purity Enhancement and Separation Science in Synthetic Yields

Achieving high purity is critical for chemical intermediates. Post-synthesis, this compound undergoes rigorous purification to remove unreacted starting materials, by-products, and catalyst residues.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a fundamental technique for purifying solid compounds. ma.edu The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. researchgate.net The process can effectively remove impurities because the crystal lattice of the target compound tends to form in an ordered manner, excluding foreign molecules. google.com

A general protocol for the recrystallization of this compound involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent or solvent mixture. Solvents used for similar aminobenzoic acid hydrochlorides include methanol (B129727)/water or ethanol. rjpbcs.comgoogle.com

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. ma.edu

Once crystallization is complete, the purified crystals are collected by vacuum filtration. ma.edu

The crystals are washed with a small amount of cold solvent to remove any residual impurities adhering to the surface and then dried. ma.edu

Chromatographic Purification Strategies (e.g., HPLC) for Intermediate and Final Products

Chromatography is an essential tool for both the purification and analytical assessment of chemical compounds. For intermediates, flash column chromatography on silica (B1680970) gel is often employed to separate the desired product from other components in the reaction mixture. cdc.govacs.org

For the final product, High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. tcichemicals.comtcichemicals.comvwr.com The analysis is typically performed using a reverse-phase (RP) HPLC method. sielc.com In this technique, the stationary phase (the column) is nonpolar, and the mobile phase (the solvent) is polar.

Specific HPLC methods for separating isomers of aminobenzoic acids have been developed, which are directly applicable to the analysis of 2-Amino-4-methylbenzoic acid. researchgate.nethelixchrom.com These methods allow for the precise quantification of the main compound and any impurities. Retention time is controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water and the concentration of an acidic modifier like formic or phosphoric acid. sielc.comresearchgate.net The high purity of commercially available 2-Amino-4-methylbenzoic acid is consistently verified by HPLC to be greater than 98.0%. tcichemicals.comtcichemicals.comvwr.com

TechniquePurposeTypical ConditionsSource
Flash ChromatographyPurification of synthetic intermediatesStationary Phase: Silica Gel; Mobile Phase: Solvent mixture (e.g., Ethyl Acetate/Hexane) cdc.gov
Reverse-Phase HPLCFinal product purity analysis and purificationColumn: C18 or specialized mixed-mode columns (e.g., Newcrom R1); Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., formic acid) sielc.comhelixchrom.com

Spectroscopic Elucidation and Structural Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Modern analytical methods are indispensable for the precise determination of the molecular structure of chemical compounds. For 2-Amino-4-methylbenzoic acid hydrochloride, techniques such as NMR, IR, and MS provide complementary information, which, when pieced together, offer a complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-donating amino group and the methyl group, along with the electron-withdrawing carboxylic acid group, will influence their exact chemical shifts.

The proton on the carbon adjacent to the carboxylic acid group (C5-H) is anticipated to be a doublet, coupled to the proton at C3. The proton at C3 is expected to be a singlet or a narrowly split doublet, and the proton at C6 will likely be a doublet coupled to the proton at C5. The methyl group protons will give rise to a sharp singlet in the upfield region, typically around δ 2.3 ppm. The protons of the ammonium (B1175870) group (-NH3+) and the carboxylic acid proton (-COOH) are expected to be broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C3-H)~6.7d
Aromatic H (C5-H)~7.8dd
Aromatic H (C6-H)~7.9d
Methyl (CH₃)~2.4s
Amino (NH₃⁺)Variablebr s
Carboxylic Acid (COOH)Variablebr s

Note: Predicted values are based on analogous compounds and are subject to variation based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid group is expected to appear furthest downfield, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The specific chemical shifts will be influenced by the attached functional groups. The carbon bearing the amino group (C2) and the carbon with the carboxylic acid group (C1) will have characteristic shifts. The methyl carbon will appear at the highest field, typically around δ 20-25 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~170
Aromatic C (C1)~115
Aromatic C (C2)~150
Aromatic C (C3)~118
Aromatic C (C4)~145
Aromatic C (C5)~133
Aromatic C (C6)~125
Methyl (CH₃)~21

Note: Predicted values are based on analogous compounds and are subject to variation based on experimental conditions.

While 1D NMR spectra provide information about the chemical environment of individual nuclei, 2D NMR techniques are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, particularly among the aromatic protons, confirming their relative positions on the benzene ring. Cross-peaks would be observed between adjacent protons (e.g., C5-H and C6-H).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the ammonium group. The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Bending vibrations for the N-H of the ammonium group would be visible around 1600 cm⁻¹ and 1500 cm⁻¹. Aromatic C=C stretching bands typically appear in the 1600-1450 cm⁻¹ region.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Ammonium)2800-3200 (broad, overlapping)
C-H stretch (Aromatic)>3000
C-H stretch (Methyl)<3000
C=O stretch (Carboxylic acid)~1700
N-H bend (Ammonium)~1600, ~1500
C=C stretch (Aromatic)1600-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2-Amino-4-methylbenzoic acid (the free base), the molecular ion peak [M]⁺ would be observed at m/z 151. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₈H₉NO₂.

The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule would include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 134, and the loss of a carboxyl group (-COOH) to give a fragment at m/z 106. Another significant fragmentation would be the loss of carbon monoxide (CO) from the [M-OH]⁺ fragment, resulting in an ion at m/z 106. The presence of the hydrochloride salt would not be directly observed in typical electron ionization mass spectrometry, as the HCl is volatile and is lost upon sample introduction and ionization.

m/zProposed Fragment
151[C₈H₉NO₂]⁺ (Molecular Ion)
134[M - OH]⁺
106[M - COOH]⁺ or [M - OH - CO]⁺
77[C₆H₅]⁺

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute configuration and crystal packing of a molecule. Although no specific SCXRD studies have been reported for this compound, the crystal structures of related aminobenzoic acid derivatives provide insight into the likely structural features.

For instance, the crystal structure of 2-amino-4-chlorobenzoic acid reveals a monoclinic crystal system, demonstrating how a halogen substituent influences the crystal packing. In the case of hydrochloride salts of amino acids, the protonated amino group and the chloride ion are key players in dictating the crystal lattice. It is anticipated that in this compound, the 2-amino group would be protonated (-NH3+), forming strong interactions with the chloride anion (Cl-).

Table 1: Crystallographic Data for a Related Aminobenzoic Acid Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-Amino-4-chlorobenzoic acidMonoclinicP2₁/n15.46673.764823.759893.015

This table presents data for a related compound to illustrate typical crystallographic parameters.

Hydrogen bonding and other supramolecular interactions are the primary forces that govern the assembly of molecules in the solid state. For this compound, a complex network of hydrogen bonds is expected.

The key hydrogen bond donors would be the protonated amino group (-NH3+) and the carboxylic acid hydroxyl group (-COOH). The primary acceptors would be the chloride ion (Cl-) and the carbonyl oxygen of the carboxylic acid. It is highly probable that strong charge-assisted hydrogen bonds of the N-H+...Cl- type would be a dominant feature of the crystal structure.

Furthermore, the carboxylic acid groups could form hydrogen-bonded dimers (O-H...O) with neighboring molecules, a common motif in benzoic acid derivatives. The interplay between the ionic interactions involving the chloride ion and the hydrogen bonding of the carboxylic acid groups would lead to a robust three-dimensional supramolecular architecture. The formation of specific hydrogen bond patterns, known as synthons, is a critical aspect of crystal engineering.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of materials. Different polymorphs can exhibit distinct physical properties. Studies on related aminobenzoic acids, such as p-aminobenzoic acid, have revealed the existence of multiple polymorphic forms, each with unique crystal packing and thermodynamic stability. core.ac.uk

While no specific studies on the polymorphism of this compound have been reported, it is plausible that this compound could also exhibit polymorphism, given the conformational flexibility of the aminobenzoic acid backbone and the potential for different hydrogen bonding arrangements.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of a compound. The formation of co-crystals of aminobenzoic acids with other molecules is driven by the formation of robust intermolecular interactions, particularly hydrogen bonds. While no co-crystallization studies involving this compound were found, the presence of strong hydrogen bond donors and acceptors in the molecule suggests its potential as a co-former in co-crystal synthesis.

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It provides a fingerprint of the crystalline phases present in a sample. While SCXRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a bulk sample and to identify different polymorphs.

A PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the material. Although a specific PXRD pattern for this compound is not available, a hypothetical pattern would be expected to show a unique set of peaks corresponding to its crystalline form. Any polymorphic forms would exhibit different PXRD patterns.

Based on a comprehensive search, detailed computational and theoretical investigation studies focusing specifically on this compound are not available in the provided search results. The existing literature primarily contains experimental data for the parent compound, 2-Amino-4-methylbenzoic acid, or computational analyses of structurally related but different molecules.

Computational Chemistry and Theoretical Investigations

Crystal Structure Prediction Methodologies

A comprehensive review of available scientific literature indicates a lack of specific studies detailing the application of crystal structure prediction (CSP) methodologies for 2-Amino-4-methylbenzoic acid hydrochloride. While experimental techniques such as single-crystal X-ray diffraction are commonly employed to determine the crystal structures of organic compounds, dedicated computational studies predicting the polymorphic landscape of this specific hydrochloride salt have not been identified in the public domain.

In the broader context of benzoic acid derivatives and other small organic molecules, CSP methodologies are valuable tools for exploring potential crystal packing arrangements and identifying likely polymorphs. These computational approaches typically involve a systematic search for low-energy crystal structures based on the molecular geometry. The process generally includes:

Conformational Analysis: Identifying the low-energy conformations of the molecule that are likely to be present in the crystal structure.

Crystal Packing Generation: Using various algorithms to generate a diverse set of plausible crystal packing arrangements for the identified conformers.

Energy Calculation and Ranking: Employing force fields or more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the lattice energies of the generated structures and rank them in terms of stability.

Further analysis, such as Hirshfeld surface analysis, can be used to investigate and quantify the intermolecular interactions that stabilize the predicted crystal structures. These interactions often include hydrogen bonding and van der Waals forces, which play a crucial role in the final packing arrangement.

It is important to note that while these general methodologies are well-established in the field of crystal engineering and materials science, their specific application and the resulting detailed findings for this compound are not documented in the reviewed literature. Therefore, no specific data tables or detailed research findings on the predicted crystal structures for this compound can be presented.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is fundamental to the synthesis of a wide range of derivatives.

One of the most significant reactions of aromatic primary amines is their conversion into diazonium salts, which are versatile intermediates for synthesizing azo compounds. chemrevlett.com This process involves two main steps: diazotization and azo coupling.

Diazotization: The reaction is initiated by treating an acidic solution of 2-Amino-4-methylbenzoic acid hydrochloride with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). rasayanjournal.co.inijasrm.com The reaction is performed at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt. ijasrm.comtarjomeplus.com The presence of the hydrochloride provides the necessary acidic medium for the formation of the nitrosonium ion (NO⁺), the key electrophile in the reaction.

Azo Coupling: The generated 4-carboxy-3-methylbenzenediazonium chloride is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. unb.ca These components typically include phenols, naphthols, or other aromatic amines. nih.govjbiochemtech.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the para-position of the coupling component, resulting in the formation of a highly conjugated azo compound, which is often intensely colored. byjus.com

StepReagents and ConditionsIntermediate/ProductMechanism
Diazotization NaNO₂, aq. HCl, 0–5 °C4-carboxy-3-methylbenzenediazonium chlorideThe amino group nucleophilically attacks the nitrosonium ion (formed from NaNO₂/HCl) to form a diazonium salt.
Azo Coupling Electron-rich aromatic (e.g., Phenol, Aniline), Alkaline or weakly acidic pHAzo dyeElectrophilic aromatic substitution of the coupling component by the diazonium salt. byjus.com
Table 1. General procedure for the synthesis of azo compounds.

The nucleophilic character of the amino group allows for the formation of amides and Schiff bases (imines).

Amidation: The amino group of 2-Amino-4-methylbenzoic acid can react with acylating agents such as acid chlorides and acid anhydrides through nucleophilic acyl substitution. byjus.com This reaction, known as acylation, involves the replacement of a hydrogen atom on the amino group with an acyl group (R-C=O). To drive the reaction to completion, a base like pyridine (B92270) is often added to neutralize the acidic byproduct (e.g., HCl) that is formed. byjus.com This leads to the formation of stable N-acyl derivatives, such as 2-acetamido-4-methylbenzoic acid.

Schiff Base Formation: The condensation of the primary amino group with the carbonyl group of an aldehyde or ketone yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). rjptonline.orgrroij.com This reaction is typically carried out under acid or base catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rroij.comasianpubs.org A variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives with different steric and electronic properties. asianpubs.org

ReactantProduct TypeGeneral Structure of Product
Benzaldehyde (B42025)Schiff Base (Imine)4-methyl-2-((E)-benzylideneamino)benzoic acid
SalicylaldehydeSchiff Base (Imine)2-((E)-(2-hydroxybenzylidene)amino)-4-methylbenzoic acid
AcetoneSchiff Base (Imine)4-methyl-2-(propan-2-ylideneamino)benzoic acid
Table 2. Examples of Schiff bases derived from 2-Amino-4-methylbenzoic acid.

As a nucleophile, the amino group can participate in substitution reactions with various electrophiles. A primary example is the reaction with alkyl halides, where the amine displaces the halide ion. byjus.com This N-alkylation reaction can, however, be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt, as the initial product can react further. byjus.com

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, provide a more controlled route for the N-arylation of amines, reacting them with aryl halides in the presence of a palladium catalyst. nih.gov This allows for the synthesis of diaryl or alkylaryl amines, expanding the synthetic utility of the amino group beyond classical substitution reactions.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is another key reactive center, capable of undergoing a variety of transformations, most notably at the electrophilic carboxyl carbon.

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. This can be achieved through several methods. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net For this compound, the salt itself provides the acidic environment necessary to catalyze the reaction. Alternative, higher-yield methods include the reaction with thionyl chloride in methanol (B129727) or the use of alkylating agents like dimethyl sulfate (B86663). researchgate.net

Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the acid-base reaction that forms a stable carboxylate-ammonium salt. nih.gov Therefore, activation of the carboxylic acid is required. researchgate.net This is typically accomplished by converting the -OH group into a better leaving group. Common strategies include:

Conversion to Acyl Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acyl chloride, which readily reacts with amines to form amides. auburn.edu

Use of Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxyl group.

Lewis Acid Catalysis: Lewis acids like titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. nih.govnih.gov

TransformationMethodReagentsKey Feature
Esterification Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (HCl)Equilibrium-driven reaction; HCl is provided by the starting material. researchgate.net
Via Acyl Chloride1. SOCl₂ 2. AlcoholForms a highly reactive intermediate. auburn.edu
Amide Bond Formation Via Acyl Chloride1. SOCl₂ 2. AmineA common and effective method for preparing amides. auburn.edu
Coupling ReagentsAmine, Coupling Agent (e.g., EDC, DCC)Forms an active ester intermediate in situ.
Table 3. Common methods for ester and amide synthesis from the carboxylic acid group.

In the hydrochloride salt form of 2-Amino-4-methylbenzoic acid, the amino group is protonated to form an ammonium group (-NH₃⁺). This protonation has a significant electronic effect on the entire molecule. The -NH₃⁺ group is strongly electron-withdrawing due to the positive charge on the nitrogen atom. nih.gov

This powerful inductive effect (-I) pulls electron density from the aromatic ring. Consequently, the ring becomes less able to donate electron density to the carboxylic acid group. This withdrawal of electron density makes the carboxyl carbon more electron-deficient, thereby increasing its partial positive charge and enhancing its electrophilicity. auburn.eduopenochem.org A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. libretexts.org This electronic effect facilitates reactions like esterification and amide formation, as the initial nucleophilic attack on the carboxyl carbon is the key step in these transformations. Any factor that stabilizes the anion of a carboxylic acid more than the acid itself will increase its acidity and the electrophilicity of its carbonyl carbon. hu.edu.jo

Aromatic Ring Reactions

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic properties of its three substituents: the ammonium group (-NH₃⁺), the methyl group (-CH₃), and the carboxyl group (-COOH). The protonation of the amino group to form the hydrochloride salt is a critical determinant of the ring's reactivity towards electrophiles.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity (the position of substitution) of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). wikipedia.org They also direct incoming electrophiles to specific positions. savemyexams.com

In the case of this compound, the directing effects of the three substituents are in competition:

Ammonium Group (-NH₃⁺): Unlike the free amino group (-NH₂) which is a powerful activator, the protonated ammonium group is a strong deactivating group due to its positive charge, which withdraws electron density from the ring via a powerful inductive effect (-I). It directs incoming electrophiles to the meta position. wikipedia.org

Carboxyl Group (-COOH): This group is also deactivating, withdrawing electron density through both inductive and resonance effects. It is a classic meta-directing group. numberanalytics.com

Methyl Group (-CH₃): An alkyl group like methyl is a weak activating group, donating electron density through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. libretexts.org

To predict the substitution pattern, we must consider the directing influence of each group on the available ring positions (numbered C1 to C6, starting from the carboxyl group).

Ring PositionDirected by -COOH (at C1)Directed by -NH₃⁺ (at C2)Directed by -CH₃ (at C4)Combined Effect
C3-Ortho (Deactivated)Ortho (Activated)Conflicting
C5Meta (Deactivated)Meta (Deactivated)Ortho (Activated)Most Likely Site
C6Ortho (Deactivated)-Meta (Deactivated)Strongly Deactivated

Analysis of Substitution Patterns:

Position 5: This position is meta to both the deactivating -COOH and -NH₃⁺ groups, and ortho to the activating -CH₃ group. The directing effects of all three groups converge to favor, or at least not strongly disfavor, substitution at this site. The activating effect of the methyl group makes this the most probable position for electrophilic attack.

Position 3: While ortho to the activating methyl group, it is also ortho to the strongly deactivating ammonium group, making attack here less favorable than at position 5.

Position 6: This position is ortho to the deactivating carboxyl group and meta to the activating methyl group. The powerful deactivating influence of the adjacent -NH₃⁺ group makes this site highly unreactive.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

Oxidation: The benzene ring is generally resistant to common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) due to its high resonance stability. openstax.org Instead, such reagents typically oxidize alkyl side chains attached to the ring. In 2-Amino-4-methylbenzoic acid, the methyl group is susceptible to oxidation to a carboxylic acid group under vigorous conditions, provided a hydrogen atom is present on the benzylic carbon. libretexts.org

Oxidation of the aromatic ring itself, often leading to ring cleavage, requires more powerful and less selective oxidizing species, such as hydroxyl (HO•) or sulfate (SO₄•⁻) radicals. nih.gov These reactions proceed through complex pathways involving radical addition to the ring, potentially forming intermediates like hydroxycyclohexadienylperoxy radicals, which can then undergo rearrangement and fragmentation. nih.gov

Reduction: The aromatic ring can be reduced under specific conditions, most notably through the Birch reduction. wikipedia.org This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. nrochemistry.com It typically reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene (B1204751). masterorganicchemistry.com

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents:

Electron-donating groups (EDG) , such as -CH₃, direct the reduction to leave the double bonds away from the substituent.

Electron-withdrawing groups (EWG) , such as -COOH, direct the reduction so that the substituent remains on one of the double bonds, as this stabilizes the anionic intermediates formed during the reaction. wikipedia.orgmasterorganicchemistry.com

For 2-Amino-4-methylbenzoic acid, the powerful electron-withdrawing carboxyl group would dominate the directing effect. The expected product is a cyclohexadiene where the carboxyl group remains attached to a sp²-hybridized carbon. The reaction involves the formation of a radical anion intermediate. nrochemistry.com

Mechanistic Pathways of Reactions Involving this compound

Understanding the mechanistic pathways, including the transient species formed during a reaction, is key to explaining the observed product distributions and reaction rates.

Arenium Ion in Electrophilic Aromatic Substitution: The universally accepted mechanism for EAS proceeds through a high-energy carbocation intermediate known as an arenium ion, or sigma (σ) complex. wikipedia.orgnumberanalytics.com This intermediate is formed in the slow, rate-determining step when the nucleophilic π-system of the aromatic ring attacks the electrophile, temporarily disrupting the ring's aromaticity. masterorganicchemistry.com The arenium ion is resonance-stabilized, with the positive charge delocalized over the ortho and para positions relative to the site of attack.

For this compound, attack by an electrophile (E⁺) at the predicted C5 position would yield an arenium ion. The stability of this intermediate, which dictates the reaction's feasibility, is influenced by the substituents. The electron-donating methyl group at C4 can help stabilize the positive charge in one of the resonance structures, reinforcing the preference for attack at C5. Conversely, the electron-withdrawing -NH₃⁺ and -COOH groups would destabilize this intermediate, contributing to the slow reaction rate.

Intermediates in Birch Reduction: The mechanism of the Birch reduction does not involve cationic intermediates but rather radical and anionic species. nrochemistry.com

Radical Anion: A solvated electron from the dissolved alkali metal adds to the aromatic ring, forming a radical anion. For a benzoic acid derivative, the electron density is highest at the C1 and C4 positions.

Cyclohexadienyl Radical: The radical anion is rapidly protonated by the alcohol at the position of highest electron density (C1), yielding a cyclohexadienyl radical.

Cyclohexadienyl Anion: A second electron is added to the radical, forming a cyclohexadienyl anion. The negative charge is delocalized, but most stable when conjugated with the carboxyl group.

Final Product: A second protonation step yields the final 1,4-cyclohexadiene product. nrochemistry.com

Kinetics: The kinetics of electrophilic aromatic substitution are primarily determined by the activation energy of the first step—the formation of the arenium ion. masterorganicchemistry.com

Rate-Determining Step: The disruption of aromaticity makes this step highly endergonic and thus, slow and rate-determining. lumenlearning.com

Substituent Effects: Activating groups stabilize the transition state leading to the arenium ion, lowering the activation energy and increasing the reaction rate. Deactivating groups, like the -NH₃⁺ and -COOH present in this compound, destabilize the transition state, raising the activation energy and significantly slowing the reaction. libretexts.org Consequently, forcing conditions such as elevated temperatures or highly reactive electrophile/catalyst systems are necessary. reddit.com

The Birch reduction is known to be a third-order reaction: first order in the aromatic compound, first order in the alkali metal, and first order in the alcohol. wikipedia.org

Thermodynamics: A reaction coordinate diagram for EAS illustrates the thermodynamic profile. The process begins with the reactants, proceeds through a high-energy transition state to the arenium ion intermediate, and then through a second, lower-energy transition state to the products. While the formation of the arenium ion is thermodynamically costly, the subsequent deprotonation step is highly favorable as it restores the very stable aromatic system. masterorganicchemistry.com This restoration of ~36 kcal/mol of resonance energy provides a strong thermodynamic driving force for the second step of the reaction, ensuring that substitution, rather than addition, is the final outcome.

General thermodynamic principles, such as Gibbs free energy change, determine the spontaneity of these reactions under given conditions. ncert.nic.incbseacademic.nic.in The presence of strong deactivating groups makes the initial activation barrier for EAS on this compound particularly high.

Applications As a Building Block in Organic Synthesis

Synthesis of Heterocyclic Compounds

The presence of reactive amino and carboxyl groups on the aromatic ring of 2-Amino-4-methylbenzoic acid makes it a suitable precursor for the synthesis of various fused heterocyclic systems.

While direct cyclization of 2-Amino-4-methylbenzoic acid to form a simple pyrimidine (B1678525) ring is not a commonly cited pathway, its structural motifs are incorporated into fused pyrimidine systems. For instance, in the synthesis of triazolo[4,3-c]pyrimidine derivatives, a related compound, 4-methyl benzoic acid, is reacted with a hydrazino-pyrimidine intermediate. This reaction highlights how the benzoic acid moiety can be utilized to build upon an existing pyrimidine core, leading to more complex heterocyclic structures. The general approach involves the condensation of a hydrazine-substituted pyrimidine with a benzoic acid derivative, leading to the formation of a fused triazole ring.

A typical reaction might involve the following reactants and conditions:

Reactant 1Reactant 2Reagents/ConditionsProduct Type
Hydrazino-pyrimidine4-methyl benzoic acidN/A8-bromo-5-chloro-3-(p-tolyl)- bu.edu.eggoogle.comnih.govtriazolo[4,3-c]pyrimidine

This synthesis resulted in a product with a molecular weight corresponding to the combined fragments, yielding a white solid with a melting point of 197-199°C and a yield of 82%. ijesrr.org

The synthesis of quinoline (B57606) and isoquinoline (B145761) scaffolds often involves the cyclization of precursors containing appropriately substituted benzene (B151609) rings. Anthranilic acids (2-aminobenzoic acids) and their derivatives are common starting materials for the synthesis of quinazolinones, which are structurally related to quinolines. researchgate.net The Doebner reaction, for example, is a well-established method for synthesizing quinoline-4-carboxylic acids, which typically involves the reaction of an aniline (B41778), a pyruvic acid, and an aldehyde. nih.gov

Given its structure as a substituted anthranilic acid, 2-Amino-4-methylbenzoic acid could theoretically serve as a precursor in similar reactions. The general synthetic strategies for isoquinolines, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, rely on the cyclization of N-acyl-β-phenethylamines or the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal, respectively. wikipedia.org While direct use of 2-Amino-4-methylbenzoic acid hydrochloride in these classical methods is not extensively documented, its functional groups offer potential for modification into suitable precursors for quinoline or isoquinoline synthesis.

2-Amino-4-methylbenzoic acid is a relevant precursor for the synthesis of benzothiazole (B30560) derivatives. A common method for forming the benzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. In this context, 2-Amino-4-methylbenzoic acid could serve as the carboxylic acid component.

A convenient single-step method for the synthesis of 2-aryl benzothiazoles involves the reaction of a substituted aminobenzoic acid with a substituted 2-aminothiophenol in the presence of polyphosphoric acid (PPA) at elevated temperatures. derpharmachemica.com This reaction demonstrates the utility of aminobenzoic acids in constructing the benzothiazole scaffold.

Furthermore, a closely related compound, 2-amino-4-methylbenzothiazole (B75042) hydrochloride, is synthesized from o-tolylthiourea (B1334601) and chlorine. The resulting hydrochloride salt can then be neutralized to yield 2-amino-4-methylbenzothiazole. google.com This highlights the stability of the 4-methyl substituted benzothiazole ring system, which can be derived from precursors structurally similar to 2-Amino-4-methylbenzoic acid.

Starting MaterialReagentSolventProductYield
o-tolylthioureaChlorineMethylene chloride2-amino-4-methylbenzothiazole hydrochloride95.8%

The hydrochloride salt is then treated with an aqueous solution of sodium hydroxide (B78521) to obtain 2-amino-4-methylbenzothiazole in a 96.8% yield. google.com

The pyrrolo[2,3-d]pyrimidine scaffold is a key structural feature in many biologically active compounds. mdpi.com The synthesis of these derivatives often proceeds through the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine, or vice versa. While there is no direct evidence of this compound being a starting material for pyrrolopyrimidine synthesis, its structural components are relevant to established synthetic routes.

For instance, the synthesis of certain pyrrolo[2,3-d]pyrimidines involves the use of substituted anilines in Buchwald-Hartwig C-N cross-coupling reactions to build the final structure. nih.gov 2-Amino-4-methylbenzoic acid could be modified to serve as such a substituted aniline derivative. Other strategies involve the cyclization of substituted pyrroles with reagents that provide the necessary atoms for the pyrimidine ring. pharmacophorejournal.com

Formation of Novel Derivatives for Research Purposes

The functional groups of this compound provide convenient handles for chemical modification, allowing for the synthesis of a wide array of novel derivatives for scientific investigation.

2-Amino-4-methylbenzoic acid serves as an excellent scaffold for the synthesis of more complex substituted benzoic acid derivatives. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid group can be esterified or converted to an amide.

An example of this is the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. This compound was prepared through a two-step process starting with a Buchwald–Hartwig cross-coupling reaction between methyl 4-bromo-2-methylbenzoate and 4-methylaniline, followed by ester hydrolysis to yield the final benzoic acid derivative. nih.gov This demonstrates how the core structure of a methyl-substituted aminobenzoic acid can be elaborated through modern cross-coupling methodologies.

Reactant 1Reactant 2Reaction TypeProduct
Methyl 4-bromo-2-methylbenzoate4-methylanilineBuchwald–Hartwig cross-couplingMethyl 2-methyl-4-[(4-methylphenyl)amino]benzoate
Methyl 2-methyl-4-[(4-methylphenyl)amino]benzoate-Ester hydrolysis2-Methyl-4-[(4-methylphenyl)amino]benzoic acid

The synthesis of various other benzoic acid derivatives has been reported, starting from different aminobenzoic acid isomers. These include the formation of N-benzylidene anthranilic acids and their subsequent diazotization to yield azo-substituted benzoic acids. nih.gov Such transformations underscore the versatility of the aminobenzoic acid scaffold in generating diverse molecular structures for further research.

Preparation of Amino Acid Conjugates

The bifunctional nature of 2-amino-4-methylbenzoic acid, with its amine and carboxylic acid moieties, makes it a valuable component in the synthesis of amino acid conjugates. The linkage of two amino acids is known as a peptide bond. In a broader sense, when more than ten α-amino acids are linked, the resulting structure is termed a polypeptide. mseducationtv.com The reactivity of the amino and carboxylic acid groups in 2-amino-4-methylbenzoic acid allows for its incorporation into peptide-like structures or for the modification of existing amino acids and peptides. This process enables the creation of novel molecules with tailored properties, potentially for applications in biochemistry and pharmacology.

Role in Material Science Research

The structural characteristics of this compound lend themselves to various applications in material science, from the development of novel polymers to the engineering of crystalline materials with specific optical properties.

Development of Functional Polymers and Coatings

While direct research on the use of this compound in functional polymers and coatings is specific, the broader class of aminobenzoic acids serves as important monomers in the synthesis of aromatic polyamides and other polymers. The amino and carboxylic acid groups can participate in polymerization reactions, such as polycondensation, to form robust polymer chains. The incorporation of the methyl-substituted benzene ring can influence the physical and chemical properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength. These polymers can find applications as high-performance coatings, films, and fibers.

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. nih.gov 2-Amino-4-methylbenzoic acid and its derivatives are of significant interest in this field due to their ability to form various supramolecular synthons, which are reliable and predictable non-covalent interactions. mdpi.com

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid group) allows for the formation of robust hydrogen-bonding networks. A common motif is the formation of centrosymmetric acid-acid dimers. mdpi.comnih.gov These interactions, along with others like π-π stacking of the aromatic rings, guide the self-assembly of the molecules into well-defined, three-dimensional supramolecular architectures. mdpi.com The study of these assemblies provides insights into the fundamental principles of molecular recognition and can lead to the design of new materials with tailored solid-state properties. nih.gov

Exploration in Non-Linear Optical (NLO) Materials Research (for derived salts/co-crystals)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications and data storage. tcichemicals.com Organic materials, in particular, have shown promise due to their efficient NLO properties and rapid responsiveness, which arise from the delocalized π-electrons in their structures. tcichemicals.comjhuapl.edu

Research in this area often involves the "molecular engineering" of compounds to enhance their NLO response. jhuapl.edu One strategy is the formation of co-crystals or salts of organic molecules. By combining 2-amino-4-methylbenzoic acid with other suitable molecules, it is possible to create non-centrosymmetric crystal structures, a key requirement for second-order NLO activity. rsc.org The interaction between the components in the co-crystal can lead to an enhancement of the material's hyperpolarizability and, consequently, its NLO properties. The investigation of such derived materials from 2-amino-4-methylbenzoic acid is an active area of research for the development of new, efficient NLO crystals. rsc.org

Intermediary in Medicinal Chemistry Research (excluding clinical data)

Precursor for Inhibitor Synthesis (e.g., enzyme inhibitors, signaling pathway modulators)

In medicinal chemistry, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com Its structural features make it a suitable scaffold for the development of various inhibitors.

For instance, analogs of aminobenzoic acids have been investigated as inhibitors of enzymes involved in metabolic pathways. 4-Nitrobenzoic acid, a related compound, has been shown to be a competitive inhibitor of the enzyme Coq2, which is involved in the biosynthesis of coenzyme Q. nih.gov This suggests that derivatives of 2-amino-4-methylbenzoic acid could be designed to target specific enzyme active sites.

Furthermore, the general class of aminobenzoic acids are precursors in important biological pathways. For example, para-aminobenzoic acid (pABA) is a precursor in the biosynthesis of folate and coenzyme Q. nih.gov The ability to synthesize analogs of these natural precursors, starting from compounds like 2-amino-4-methylbenzoic acid, provides medicinal chemists with tools to probe and potentially modulate these biological pathways. This can lead to the discovery of new therapeutic agents that act as enzyme inhibitors or signaling pathway modulators.

Below is a table summarizing the key research applications of this compound discussed in this article.

Research Area Specific Application Key Molecular Features Utilized
Organic Synthesis Preparation of Amino Acid ConjugatesAmino and Carboxylic Acid Groups
Material Science Development of Functional PolymersAmino and Carboxylic Acid Groups for Polymerization
Supramolecular Assembly & Crystal EngineeringHydrogen Bonding (Amino & Carboxylic Acid), π-π Stacking
Non-Linear Optical (NLO) Materials ResearchPotential for Non-centrosymmetric Crystal Packing
Medicinal Chemistry Precursor for Inhibitor SynthesisScaffold for building more complex molecules

Synthesis of Scaffolds with Potential for Chemical Probe Development

The development of selective chemical probes is essential for dissecting complex biological processes. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. By utilizing 2-amino-4-methylbenzoic acid as a precursor, researchers have successfully synthesized a library of 6-methylquinazolin-4(3H)-one derivatives and identified them as novel binders of the bromodomain-containing protein 9 (BRD9), an important epigenetic reader. researchgate.netresearchgate.net

The synthetic strategy to access these scaffolds involves a multi-step sequence that begins with a precursor readily derived from 2-amino-4-methylbenzoic acid. A key intermediate, 2-amino-3-bromo-6-methylbenzamide, is utilized to construct the core 6-methylquinazolin-4(3H)-one structure. The synthesis proceeds through the formation of an imine, followed by an intramolecular cyclization. Subsequent functionalization at the 2 and 8 positions of the quinazolinone ring system allows for the generation of a diverse library of compounds. cnr.it This approach enables the exploration of the chemical space around the scaffold to optimize its binding affinity and selectivity for the target protein. researchgate.net

A representative synthetic scheme for the preparation of 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives is outlined below. The initial steps involve the formation of the core heterocyclic system, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various substituents at the 8-position. cnr.it

Detailed Research Findings

Through a combination of in silico screening and chemical synthesis, a series of 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were designed, synthesized, and evaluated as potential BRD9 binders. researchgate.netcnr.it The binding affinity of these compounds to the BRD9 bromodomain was assessed using the AlphaScreen assay, a bead-based immunoassay that measures biomolecular interactions. nih.gov This screening led to the identification of several compounds with low micromolar to nanomolar potency for BRD9. researchgate.netopnme.com

Notably, the synthesized compounds were also tested for their selectivity against other bromodomains, such as BRD4, to ensure their potential as specific chemical probes for BRD9. researchgate.netcnr.it A high degree of selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are due to the modulation of the intended target.

The following interactive data table summarizes the biological activity of selected 6-methylquinazolin-4(3H)-one derivatives as BRD9 binders. The IC50 values represent the concentration of the compound required to inhibit 50% of the BRD9 binding activity.

CompoundStructureBRD9 IC50 (µM)BRD4 IC50 (µM)Selectivity (BRD4/BRD9)
14 2-(4-chlorophenyl)-8-phenyl-6-methylquinazolin-4(3H)-one1.5>10>6.7
16 2-(4-methoxyphenyl)-8-phenyl-6-methylquinazolin-4(3H)-one2.3>10>4.3
18 2-(3,4-dimethoxyphenyl)-8-phenyl-6-methylquinazolin-4(3H)-one3.1>10>3.2
22 8-(4-fluorophenyl)-6-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one4.5>10>2.2
26 8-(3-fluorophenyl)-6-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one0.9>10>11.1

The research findings highlight that the 6-methylquinazolin-4(3H)-one scaffold is a valuable starting point for the development of potent and selective BRD9 inhibitors. researchgate.netcnr.it The modular nature of the synthesis allows for the systematic modification of the scaffold at different positions, facilitating the establishment of structure-activity relationships (SAR) and the optimization of probe properties. The identified compounds, particularly compound 26 , with its sub-micromolar potency and significant selectivity, represent promising leads for the development of high-quality chemical probes to investigate the biological functions of BRD9. researchgate.net

Advanced Research Perspectives and Future Directions

Chemo- and Regioselectivity in Complex Syntheses

In the realm of complex molecule synthesis, achieving chemo- and regioselectivity is paramount to maximizing yield and minimizing purification efforts. For 2-Amino-4-methylbenzoic acid, the presence of three distinct reactive sites—the amino group, the carboxylic acid group, and the aromatic ring—presents both a challenge and an opportunity for selective transformations.

Future research will likely focus on the development of novel protecting group strategies and catalysts that can differentiate between the nucleophilic amino group and the carboxylic acid. For instance, enzymatic catalysis could offer high chemoselectivity in acylation or amidation reactions under mild conditions.

Furthermore, directing group-assisted C-H functionalization of the aromatic ring is a promising area. The amino and carboxyl groups can be used to direct metallo-catalysts to specific positions on the benzene (B151609) ring, enabling the introduction of new functional groups with high regiocontrol. This would allow for the synthesis of a diverse library of derivatives with tailored properties. A key challenge is to control the reaction to favor a specific isomer, as illustrated in the regioselective synthesis of substituted aminofurans. rsc.org

Stereochemical Control in Derivative Formation

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. While 2-Amino-4-methylbenzoic acid itself is achiral, its derivatives can possess stereocenters. Future research will undoubtedly delve into asymmetric syntheses to control the stereochemistry of these derivatives.

One promising approach is the use of chiral catalysts in reactions involving the amino or carboxyl groups. For example, asymmetric hydrogenation of a prochiral precursor could yield a chiral derivative of 2-Amino-4-methylbenzoic acid. An improved synthesis of stereoisomers of 2-amino-4-methyldecanoic acids was achieved using a glutamate (B1630785) derivative and Evans' asymmetric alkylation, highlighting a potential strategy. nih.gov The principles of stereochemical control are well-established in organic chemistry and are a continuous area of refinement. jeeadv.ac.in

Aspect of Stereochemical ControlPotential Research DirectionExample of Relevant Chemistry
Asymmetric CatalysisDevelopment of chiral catalysts for enantioselective reactions on the side chains of 2-Amino-4-methylbenzoic acid derivatives.Chiral rhodium or iridium complexes for asymmetric hydrogenation.
Chiral AuxiliariesUse of removable chiral auxiliaries to direct stereoselective transformations.Evans' oxazolidinone auxiliaries for asymmetric alkylations.
BiocatalysisApplication of enzymes (e.g., lipases, esterases) for kinetic resolution of racemic mixtures of 2-Amino-4-methylbenzoic acid derivatives.Enzyme-catalyzed esterification or hydrolysis.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-Amino-4-methylbenzoic acid hydrochloride, future research will aim to develop more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste.

One area of focus is the replacement of traditional organic solvents with water or bio-based solvents. The development of water-soluble catalysts would be a significant step in this direction. Additionally, exploring biocatalytic routes, starting from renewable feedstocks, could provide a more sustainable alternative to current synthetic methods. The use of propylphosphonic anhydride (B1165640) in green solution-phase peptide synthesis is an example of a more sustainable approach that could be adapted. unibo.it A patent for a green synthesis process of a related compound, parachlorometacresol, highlights the industrial interest in this area. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, scalability, and safety. The integration of the synthesis of 2-Amino-4-methylbenzoic acid and its derivatives into these platforms is a key future direction.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org Automated platforms can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of derivatives for biological screening. beilstein-journals.org The synthesis of proteins by automated flow chemistry demonstrates the power of this technology for complex molecules. nih.gov

Exploration of Novel Catalytic Transformations

The discovery of novel catalytic transformations is a major driver of innovation in chemical synthesis. For 2-Amino-4-methylbenzoic acid, future research will explore the use of new catalysts to enable previously inaccessible transformations. This could include the use of photoredox catalysis for radical reactions, or the development of new metal-organic frameworks (MOFs) as heterogeneous catalysts. The development of a novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes is an example of the kind of innovation that could be applied to this chemistry. nih.gov The Buchwald-Hartwig cross-coupling reaction is another powerful tool for the synthesis of derivatives. nih.gov

Advanced Spectroscopic Probing of Reactivity and Electronic Structure

A deep understanding of the electronic structure and reactivity of 2-Amino-4-methylbenzoic acid is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic techniques, in combination with computational methods, can provide detailed insights into these properties.

Future research may employ techniques such as ultrafast spectroscopy to study the dynamics of excited states, or advanced NMR techniques to probe subtle structural features and intermolecular interactions. X-ray crystallography provides definitive information about the solid-state structure. researchgate.net Detailed infrared and NMR spectral analyses, supported by theoretical calculations, have been performed on the closely related 2-amino-3-methylbenzoic acid, providing a blueprint for similar studies on the 4-methyl isomer. dergipark.org.trdergipark.org.tr Similar studies on 2-amino-4-chlorobenzoic acid also provide valuable comparative data. icm.edu.pl

Spectroscopic TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC)Detailed structural elucidation and assignment of proton and carbon signals.
X-ray CrystallographyPrecise bond lengths, bond angles, and packing in the solid state.
FT-IR and Raman SpectroscopyVibrational modes of functional groups, providing information on bonding and intermolecular interactions.
UV-Vis SpectroscopyElectronic transitions and information about the chromophore.
Mass Spectrometry (e.g., ESI, MALDI)Accurate molecular weight and fragmentation patterns, aiding in structural confirmation.

In-depth Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research. For 2-Amino-4-methylbenzoic acid, in-depth computational studies can be used to predict a wide range of properties and to guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters. dergipark.org.tr Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that predict the biological activity of derivatives based on their chemical structure. These predictive models can significantly accelerate the discovery of new drug candidates and other functional molecules. The study of related aminobenzoic acid derivatives has shown the power of DFT in understanding molecular geometries and vibrational frequencies. icm.edu.pl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-methylbenzoic acid hydrochloride with high purity?

  • Methodology : Condensation reactions using substituted benzoic acid precursors (e.g., chlorination followed by amination) are common. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to achieve >97% purity, as demonstrated for structurally similar compounds like 2-amino-4-chlorobenzoic acid . Monitor reaction progress using TLC or HPLC to minimize byproducts such as Schiff bases, which can form under uncontrolled conditions .

Q. How can X-ray crystallography resolve molecular packing ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . For example, intramolecular hydrogen bonds (e.g., N–H⋯O) and planar molecular configurations can be identified, as seen in analogous benzoic acid derivatives . Data collection at low temperatures (e.g., 100 K) improves resolution for hydrogen atom positioning.

Q. What analytical techniques validate the compound’s identity and purity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 70:30 ratio) for quantification. Validate linearity (1–10 µg/mL range) and recovery rates (>99% with RSD <1.5%) as per protocols for related hydrochlorides .
  • Melting Point Analysis : Compare observed values (e.g., >300°C) against literature data, noting deviations due to polymorphism or impurities .

Advanced Research Questions

Q. How can conflicting data on hydrogen bonding networks be resolved?

  • Methodology : Combine SCXRD with density functional theory (DFT) calculations to validate experimental observations. For example, lattice energy calculations can explain deviations in hydrogen bond angles or dimerization patterns observed in crystal structures . Computational tools like Gaussian or ORCA refine intermolecular interactions, addressing discrepancies between experimental and theoretical models .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Methodology :

  • Controlled Reaction Conditions : Avoid elevated temperatures (>70°C) to prevent Schiff base formation, as observed in failed syntheses of related compounds .
  • Catalytic Optimization : Use palladium or copper catalysts for selective amination, reducing halogenated intermediates (e.g., 4-methyl-2-chlorobenzoic acid) to target amines.

Q. How does the hydrochloride salt form influence biological activity compared to the free base?

  • Methodology : Conduct comparative studies using:

  • Solubility Assays : Measure solubility in physiological buffers (e.g., PBS) to assess bioavailability.
  • In Vitro Bioactivity : Test against bacterial models (e.g., Bacillus subtilis) to evaluate antimicrobial potency, referencing protocols for 4-aminobenzoic acid derivatives .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use impervious gloves and goggles to avoid skin/eye contact, as recommended for corrosive benzoic acid derivatives .
  • Store in airtight containers under dry conditions to prevent hydrolysis .

Q. How to address discrepancies in reported melting points across studies?

  • Approach : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Compare results with purity assessments (e.g., HPLC) to rule out impurity-driven variations, as seen in catalog entries for similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.